molecular formula C20H24N2O B5782318 1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)ethanone

1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)ethanone

Cat. No.: B5782318
M. Wt: 308.4 g/mol
InChI Key: GLVPLWRRRYYGLH-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)ethanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the piperazine ring and a methylphenyl group attached to the ethanone moiety

Preparation Methods

The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)ethanone typically involves the reaction of 4-benzylpiperazine with 4-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylphenyl groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system. It may exhibit activity as a neurotransmitter modulator or receptor antagonist.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Research: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects and mechanisms of action.

    Industrial Applications: It may be used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)ethanone involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on neurotransmitter receptors to influence neuronal signaling.

Comparison with Similar Compounds

1-(4-Benzylpiperazin-1-yl)-2-(4-methylphenyl)ethanone can be compared with other piperazine derivatives, such as:

    1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)ethanone: This compound has a similar structure but with a chlorine atom instead of a methyl group, which may alter its chemical properties and biological activity.

    1-(4-Benzylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone:

    1-(4-Benzylpiperazin-1-yl)-2-(4-fluorophenyl)ethanone: The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-17-7-9-18(10-8-17)15-20(23)22-13-11-21(12-14-22)16-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVPLWRRRYYGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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